molecular formula C11H11N3S2 B2495876 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097898-51-4

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2495876
CAS RN: 2097898-51-4
M. Wt: 249.35
InChI Key: YZYJJGYZNIVIJR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of organic compounds that are structural analogs of purines . They are important and widely represented in medicinal chemistry due to their various biological activities . They have been known to exhibit valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This derivative then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Molecular Structure Analysis

Thieno[2,3-d]pyrimidines are structural analogs of purines, which means they have a similar ring structure. The thieno[2,3-d]pyrimidine core consists of a pyrimidine ring fused with a thiophene ring .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Scientific Research Applications

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have garnered attention due to their structural resemblance to purine bases. In the context of cancer research, these compounds exhibit promising anticancer activities. Specifically, 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane has demonstrated potential as an anticancer agent. Researchers have observed its ability to inhibit tumor growth and induce apoptosis in cancer cells . Further investigations into its mechanism of action and specific targets are ongoing.

Antibacterial Applications

The compound’s thieno[2,3-d]pyrimidine scaffold also lends itself to antibacterial research. It shows activity against bacterial strains, making it a candidate for developing novel antibiotics. Researchers are exploring its interactions with bacterial enzymes and cell membranes to understand its antibacterial mechanisms .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thieno[2,3-d]pyrimidine derivatives, including our compound of interest, exhibit anti-inflammatory properties. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs .

Antiviral Potential

Viruses remain a global health concern. Preliminary studies suggest that 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane possesses antiviral activity. Researchers are investigating its effects against specific viruses, aiming to uncover potential therapeutic applications .

Antimalarial Agents

Malaria remains a significant health burden in many regions. Interestingly, thieno[2,3-d]pyrimidine scaffolds have been proposed as models for antimalarial drug development. Our compound’s unique structure may serve as a starting point for designing effective antimalarial agents .

Histone Deacetylase Inhibition

Histone deacetylase (HDAC) inhibitors hold promise in treating neurodegenerative diseases and cancer. Although not directly reported for our compound, related 2,5-imidazolidinedione derivatives have been explored as selective HDAC6 inhibitors . Investigating whether our compound exhibits similar HDAC inhibitory activity could be a fascinating avenue for future research.

Safety And Hazards

The safety and hazards associated with a specific thieno[2,3-d]pyrimidine compound can also vary greatly depending on its exact structure. Some thieno[2,3-d]pyrimidines may be harmful if swallowed or cause eye irritation .

Future Directions

Thieno[2,3-d]pyrimidines continue to attract considerable interest in medicinal chemistry due to their structural relationship with the purine base and therapeutic potential . Future research may focus on developing new thieno[2,3-d]pyrimidine derivatives with improved pharmacological properties and exploring their potential uses in treating various diseases .

properties

IUPAC Name

4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-2-15-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJJGYZNIVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

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